molecular formula C4H5Cl3O2 B14700265 Methyl 2,3,3-trichloropropanoate CAS No. 20618-07-9

Methyl 2,3,3-trichloropropanoate

Cat. No.: B14700265
CAS No.: 20618-07-9
M. Wt: 191.44 g/mol
InChI Key: VCJSVVVJNDJVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,3-trichloropropanoate (CAS 20618-07-9) is a chlorinated ester characterized by a propanoate backbone substituted with three chlorine atoms at positions 2, 3, and 2. Its physicochemical properties, including thermodynamic parameters and partition coefficients, have been extensively modeled using Joback and Crippen methods, as reported by Cheméo (2023) . Key properties include:

  • ΔfH°gas: 266.76–688.86 kJ/mol
  • logP (logPoct/wat): 2.62 (indicating moderate lipophilicity)
  • Critical temperature (Tc): 1027.00–1031.00 K
  • Molar volume (McVol): 121.50 cm³/mol

Properties

CAS No.

20618-07-9

Molecular Formula

C4H5Cl3O2

Molecular Weight

191.44 g/mol

IUPAC Name

methyl 2,3,3-trichloropropanoate

InChI

InChI=1S/C4H5Cl3O2/c1-9-4(8)2(5)3(6)7/h2-3H,1H3

InChI Key

VCJSVVVJNDJVPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,3-trichloropropanoate can be synthesized through the esterification of 2,3,3-trichloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2,3,3-trichloropropanoic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3-trichloropropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,3,3-trichloropropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form 2,3,3-trichloropropanol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: 2,3,3-trichloropropanoic acid and methanol.

    Reduction: 2,3,3-trichloropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,3-trichloropropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,3,3-trichloropropanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Esters

Methyl 2,2,3,3-Tetrafluoro-3-methoxypropanoate (CAS 755-73-7)
  • Structure : Differs by substitution of chlorine with fluorine and a methoxy group.
  • Thermal Stability: Fluorinated compounds often exhibit lower boiling points due to weaker van der Waals interactions.
Methyl 2,3,3-Trifluoro-3-methoxypropanoate (CAS 758-69-0)
  • Structure : Contains three fluorine atoms and a methoxy group.
  • Key Differences :
    • Reactivity : Methoxy groups may enhance hydrolysis susceptibility compared to purely halogenated esters .
    • Applications : Fluorinated esters are often used in pharmaceuticals or agrochemicals due to their metabolic stability .

Chlorinated Propane Derivatives

1,2,3-Trichloropropane (CAS 96-18-4)
  • Key Differences: Toxicity: Documented to cause hepatic and renal toxicity in mammals, with metabolism involving glutathione conjugation . Environmental Fate: Higher volatility (lower molar mass) compared to Methyl 2,3,3-trichloropropanoate, leading to increased atmospheric mobility .

Other Chlorinated Esters

4-(2,4-Dichlorophenoxy)butyl 2,2,3-Trichloropropanoate (CAS 116402-63-2)
  • Structure: Combines a phenoxy group with trichloropropanoate.
  • Key Differences: Persistence: Phenoxy groups may increase environmental persistence due to resistance to microbial degradation . logP: Expected to be higher (≥3.0) due to aromatic and alkyl chain contributions, enhancing lipid solubility .

Research Implications

  • Toxicity Gaps: this compound lacks comprehensive toxicokinetic data compared to 1,2,3-Trichloropropane, necessitating further studies on its metabolism and excretion pathways .
  • Environmental Impact : Fluorinated analogs may offer greener alternatives due to lower persistence, whereas chlorinated esters require scrutiny under regulatory frameworks like REACH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.